![molecular formula C10H8O B14409095 1a,7a-Dihydronaphtho[2,3-b]oxirene CAS No. 84849-76-3](/img/structure/B14409095.png)
1a,7a-Dihydronaphtho[2,3-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,7a-Dihydronaphtho[2,3-b]oxirene is a chemical compound with the molecular formula C10H6O3. It is known for its unique structure, which includes a fused naphthalene and oxirene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1a,7a-Dihydronaphtho[2,3-b]oxirene can be synthesized through several methods. One common approach involves the cyclization of naphthalene derivatives under specific conditions. For instance, the reaction of naphthalene-2,3-dicarboxylic anhydride with a suitable reagent can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1a,7a-Dihydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1a,7a-Dihydronaphtho[2,3-b]oxirene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studies investigate its role in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1a,7a-Dihydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
- 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
- 3,6-Dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3’-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one
Uniqueness: this compound stands out due to its specific ring structure and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
84849-76-3 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1a,7a-dihydronaphtho[2,3-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-6,9-10H |
Clave InChI |
MJPWFYCDXKSMGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3C(O3)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)


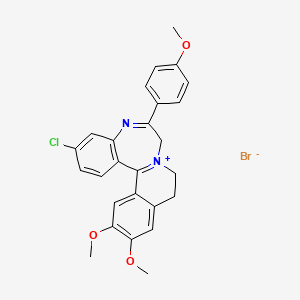
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)

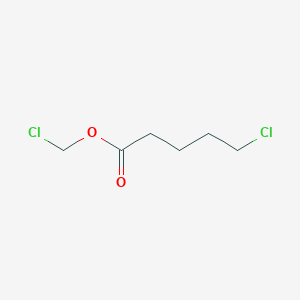
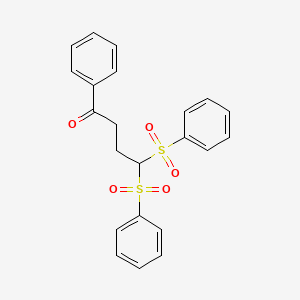
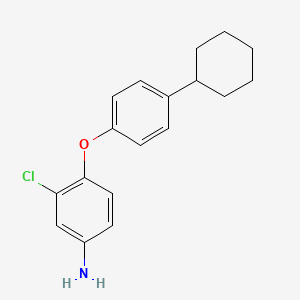
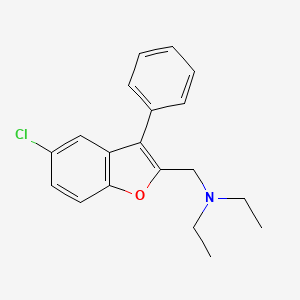
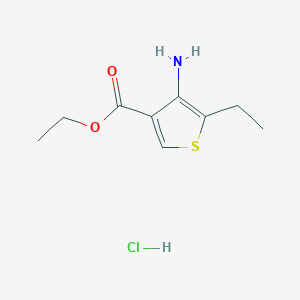
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
